molecular formula C24H22FN5O3 B2572534 8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-11-6

8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2572534
CAS No.: 877644-11-6
M. Wt: 447.47
InChI Key: UTFODIWQAFATLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22FN5O3 and its molecular weight is 447.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant and Anxiolytic Agents

    A study reported the synthesis of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These derivatives, particularly compound 9, showed potential antidepressant and anxiolytic effects in preclinical models, suggesting their therapeutic utility in mood disorders (Zagórska et al., 2016).

  • Dual-Target-Directed Ligands for Neurodegenerative Diseases

    Another study focused on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This research aimed at developing potential treatments for neurodegenerative diseases, highlighting compound 9u with significant dual-acting ligand properties (Załuski et al., 2019).

  • Electron Delocalization in N-Heterocyclic Carbenes

    Research on the stability and structure of N-heterocyclic carbene precursors, focusing on derivatives with 1,3-diaryl-imidazolidine-4,5-dione skeletons, revealed insights into the electron delocalization impacting their stability. These findings contribute to the understanding of N-heterocyclic carbene chemistry and its application in material science and catalysis (Hobbs et al., 2010).

  • Antiviral and Antimycobacterial Activity

    Imidazole derivatives, including those related to the chemical structure , have been synthesized and evaluated for their antiviral and antimycobacterial activities, indicating the potential for developing new therapeutic agents against infectious diseases. For example, certain derivatives exhibited moderate activity against rhinovirus and mycobacteria, suggesting a path for further pharmaceutical development (Kim et al., 1978; Miranda & Gundersen, 2009).

  • Quantitative Interaction Analysis in Material Design

    A quantitative investigation of intermolecular interactions present in a xanthine derivative similar to the compound provided insights into the anisotropic distribution of interaction energies. This analysis can inform the design of new materials with tailored properties for specific applications (Shukla et al., 2020).

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c1-4-33-18-11-9-17(10-12-18)30-15(2)13-28-20-21(26-23(28)30)27(3)24(32)29(22(20)31)14-16-7-5-6-8-19(16)25/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFODIWQAFATLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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